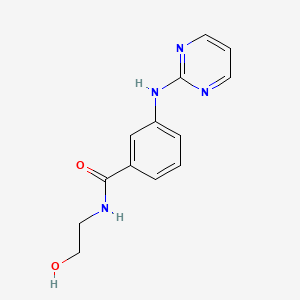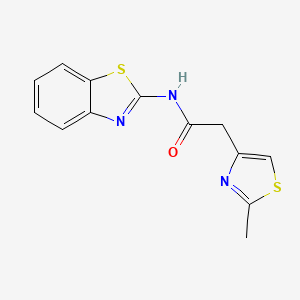
N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-pyridin-2-ylbenzamide is a chemical compound with the molecular formula C₁₂H₁₀N₂O. It is a crystalline yellow powder with a melting point of 87°C and a predicted boiling point of 265.8°C .
- The compound contains a benzene ring (benzamide) substituted with a pyridine group at the 2-position. The hydroxyethyl group is attached to the nitrogen atom of the pyridine ring.
Preparation Methods
Synthetic Routes: While specific synthetic routes for N-pyridin-2-ylbenzamide are not widely documented, it can be prepared through amide formation reactions.
Reaction Conditions: The reaction typically involves the condensation of 2-aminopyridine with benzoyl chloride or benzoyl bromide in the presence of a base (such as triethylamine or pyridine).
Industrial Production: Information on large-scale industrial production methods is limited, but laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: N-pyridin-2-ylbenzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-pyridin-2-ylbenzamide serves as a building block in organic synthesis.
Biology and Medicine: Its derivatives may have biological activity, making them relevant in drug discovery.
Industry: Limited information exists on industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other benzamide derivatives, such as glycine amide (2-aminoacetamide, CAS598-41-4), and related pyridine-substituted benzamides.
Uniqueness: N-pyridin-2-ylbenzamide’s unique structure lies in its combination of benzamide and pyridine moieties.
Remember that additional research and experimental data are essential for a comprehensive understanding of this compound
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C13H14N4O2/c18-8-7-14-12(19)10-3-1-4-11(9-10)17-13-15-5-2-6-16-13/h1-6,9,18H,7-8H2,(H,14,19)(H,15,16,17) |
InChI Key |
VEJCUZKBBALXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150782.png)
![(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11150795.png)
![N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B11150803.png)
![3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11150807.png)
![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}norvaline](/img/structure/B11150808.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11150819.png)
![7-[(2,4-difluorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11150822.png)
![(2S)-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11150831.png)
![N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11150839.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11150840.png)
![1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B11150850.png)

![methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11150861.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B11150863.png)
